N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide (CAS: 1796948-68-9) is a synthetic acetamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group, linked via a sulfonamide bridge to a phenylacetamide moiety. It is marketed by EOS Med Chem for pharmaceutical applications, though specific therapeutic indications or mechanistic data remain undisclosed .
Properties
IUPAC Name |
N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12(21)18-13-2-4-16(5-3-13)25(22,23)19-14-10-17-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15,19H,6-9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWASAKMHXQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The tetrahydropyran and pyrazole rings are then coupled using sulfonyl chloride intermediates under basic conditions to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (–SO₂–NH–) is a key reactive site. This group typically undergoes hydrolysis, substitution, or condensation reactions:
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Acidic/Basic Hydrolysis | HCl/H₂O or NaOH/H₂O | Sulfonic acid derivative + amine | Cleavage of sulfonamide bond for structural modification. |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | N-alkylated or acylated derivatives | Enhances lipophilicity or introduces targeting groups. |
| Condensation | Carbonyl compounds (e.g., aldehydes) | Schiff base derivatives | Potential for forming coordination complexes or prodrugs. |
Structural Basis : The sulfonamide group connects the phenyl and pyrazole rings, making it susceptible to cleavage under strong acidic/basic conditions .
Pyrazole Ring Modifications
The pyrazole ring (N-heterocycle) can undergo electrophilic substitution or coordination reactions:
Insight : The pyrazole’s amino group (–NH–) adjacent to the sulfonamide may participate in hydrogen bonding or act as a directing group .
Tetrahydro-2H-Pyran Ring Reactions
The tetrahydro-2H-pyran (oxane) ring exhibits typical ether reactivity:
| Reaction | Conditions | Product | Utility |
|---|---|---|---|
| Ring-Opening | HBr/HOAc | Bromo-alcohol derivative | Generates linear intermediates for further functionalization. |
| Oxidation | KMnO₄, acidic conditions | Tetrahydro-pyran-4-one | Introduces ketone groups for cross-coupling reactions. |
Structural Note : The oxane ring’s stability under physiological conditions may influence the compound’s pharmacokinetics .
Acetamide Group Transformations
The acetamide (–NHCOCH₃) group is prone to hydrolysis or substitution:
| Reaction | Reagents | Result | Purpose |
|---|---|---|---|
| Hydrolysis | HCl reflux | 4-Aminophenyl sulfonamide | Removes acetyl group to expose free amine for further reactions. |
| Acylation | Acid anhydrides | Modified acetamide derivatives | Tailors solubility or binding affinity. |
Comparative Reactivity with Structural Analogs
Reactivity trends can be extrapolated from related compounds:
Inference : The integration of sulfonamide, pyrazole, and oxane moieties in the target compound likely enhances its stability and modular reactivity compared to simpler analogs .
Synthetic Optimization Strategies
Key considerations for reaction design:
Scientific Research Applications
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound’s closest analogs include acetamides with pyrazole, triazole, or thiazole cores and varied substituents. Key comparisons are summarized below:
Physicochemical and Crystallographic Insights
- Solid-State Behavior : Pyrazol-4-yl acetamides (e.g., ) form planar amide groups and dimeric structures via N–H⋯O interactions, critical for stability and formulation .
- Solubility : Sulfonamide and pyran groups in the target compound may improve aqueous solubility compared to thioether analogs (e.g., ).
Biological Activity
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a sulfonamide moiety, which is known for its role in various biological activities, including antibacterial and antitumor effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity:
Research has indicated that compounds containing pyrazole and sulfonamide groups exhibit promising antitumor properties. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .
2. Antimicrobial Properties:
this compound has been evaluated for its antibacterial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
3. Neuroprotective Effects:
The neuroprotective potential of pyrazole derivatives has been explored in models of neurodegeneration. These compounds may modulate excitatory amino acid transporters, thereby providing a protective effect against neurotoxicity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds with sulfonamide groups often act as enzyme inhibitors, particularly targeting carbonic anhydrase and certain kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways: The presence of the pyrazole ring can influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Case Study 1: Antitumor Efficacy
A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM, indicating their potential as antitumor agents.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL.
Data Table
Q & A
Basic: What are the common synthetic routes for preparing N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:
Sulfonylation: React 1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-amine with 4-acetamidobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C to form the sulfonamide linkage .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
Validation: Confirm purity via HPLC (>95%) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Employ the SHELX system (SHELXL for refinement, SHELXS for structure solution). The final model typically achieves R-factors < 0.05, with anisotropic displacement parameters for non-H atoms .
- Validation: Check for data-to-parameter ratios > 15 and mean σ(C–C) bond lengths < 0.002 Å to ensure reliability .
Advanced: How can researchers resolve contradictory NMR data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic effects or impurities. Strategies include:
- 2D NMR: Use H-H COSY, H-C HSQC, and HMBC to assign coupling networks and confirm connectivity .
- Variable-Temperature NMR: Identify rotational barriers in sulfonamide or acetamide groups by analyzing signal coalescence at elevated temperatures .
- X-ray Crystallography: Cross-validate ambiguous NMR assignments with SC-XRD data to resolve stereochemical uncertainties .
Advanced: What strategies optimize reaction yields in the sulfonylation step?
Methodological Answer:
Low yields often stem from competing hydrolysis or steric hindrance. Solutions:
- Base Selection: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrazole amine .
- Solvent Optimization: Use anhydrous DMF or THF to stabilize reactive intermediates and reduce side reactions .
- Temperature Control: Perform reactions under inert gas (N) at −10°C to minimize sulfonyl chloride decomposition .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm sulfonamide (S=O stretching at 1150–1350 cm) and acetamide (N–H bend at 1550–1650 cm) functional groups .
- H NMR: Key signals include pyranyl protons (δ 3.5–4.5 ppm as multiplet), pyrazole protons (δ 7.0–8.0 ppm), and acetamide NH (δ 10.0–10.5 ppm) .
- HRMS: Validate molecular formula (e.g., [M+H] calculated for CHNOS: 376.1294) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify the tetrahydro-pyran substituent (e.g., replace with piperidine or morpholine) and assess changes in bioactivity .
- Enzyme Assays: Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or colorimetric kits .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at −20°C in airtight, light-resistant vials to prevent degradation .
- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring: Use LC-MS monthly to check for decomposition (e.g., sulfonamide hydrolysis to sulfonic acid) .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Purity Verification: Re-characterize batches via elemental analysis (C, H, N within ±0.4% of theoretical) .
- Assay Standardization: Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and normalize data to cell viability (MTT assay) .
- Solvent Compatibility: Ensure DMSO concentration ≤1% in cell-based assays to avoid cytotoxicity artifacts .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood due to potential dust inhalation risks during weighing .
- Waste Disposal: Neutralize acidic/basic residues before disposing in halogenated waste containers .
Advanced: What experimental designs are optimal for studying metabolic stability?
Methodological Answer:
- In Vitro Models: Use liver microsomes (human or rat) with NADPH cofactor and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification: Perform UPLC-QTOF-MS in positive/negative ion modes to detect phase I/II metabolites .
- Kinetic Analysis: Calculate intrinsic clearance (Cl) using the substrate depletion method and extrapolate to hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
